N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Catalog No.
S2953465
CAS No.
2034272-70-1
M.F
C19H22N2O4
M. Wt
342.395
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)metho...

CAS Number

2034272-70-1

Product Name

N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

IUPAC Name

N-[(2-methoxyphenyl)methyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide

Molecular Formula

C19H22N2O4

Molecular Weight

342.395

InChI

InChI=1S/C19H22N2O4/c1-23-17-7-3-2-5-14(17)11-21-19(22)15-8-9-18(20-12-15)25-13-16-6-4-10-24-16/h2-3,5,7-9,12,16H,4,6,10-11,13H2,1H3,(H,21,22)

InChI Key

QDOOHWMDYXMFEO-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC(=O)C2=CN=C(C=C2)OCC3CCCO3

Solubility

not available

N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. It features a nicotinamide moiety, which is a derivative of niacin, linked to a 2-methoxybenzyl group and a tetrahydrofuran-2-ylmethoxy group. This compound is notable for its structural complexity, which may contribute to its biological activity and potential therapeutic applications.

  • There is no scientific research available on the mechanism of action of this specific molecule.
  • Further investigation would be needed to determine if it possesses any biological activity.
  • Safety information on this specific compound is not available.
  • However, nicotinamide generally has low toxicity []. The methoxybenzyl group and THF moiety are also common functional groups not typically associated with high hazards.
  • It is advisable to handle any unknown compound with appropriate laboratory safety precautions.
Involving N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide primarily focus on its synthesis and potential modifications. The compound can undergo various reactions typical for amides, such as hydrolysis, reduction, and acylation. For instance, the methoxy groups can be deprotected or substituted under specific conditions to yield derivatives with altered pharmacological properties. Additionally, the presence of the tetrahydrofuran ring suggests potential reactivity through ring-opening reactions or functionalization at the ether oxygen.

N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide exhibits biological activity that may include modulation of nicotinamide N-methyltransferase, an enzyme involved in the metabolism of nicotinamide. Compounds with similar structures have been investigated for their ability to inhibit this enzyme, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders . The unique combination of substituents in this compound may enhance its selectivity and potency compared to simpler analogs.

The synthesis of N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can be achieved through several synthetic routes:

  • Condensation Reaction: The initial step typically involves the condensation of 2-methoxybenzylamine with 6-hydroxy-nicotinic acid or its derivative. This reaction can be facilitated by activating agents such as carbodiimides.
  • Tetrahydrofuran Modification: The tetrahydrofuran moiety can be introduced via etherification reactions, where a suitable tetrahydrofuran derivative reacts with the intermediate formed in the previous step.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.

These synthetic strategies allow for variations in the substituents on the nicotinamide core, enabling the exploration of structure-activity relationships.

N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has potential applications in various fields:

  • Pharmaceuticals: As a nicotinamide derivative, it may serve as a lead compound in developing drugs targeting metabolic pathways or conditions related to nicotinamide metabolism.
  • Biochemical Research: Its ability to inhibit nicotinamide N-methyltransferase makes it valuable in studies aimed at understanding this enzyme's role in metabolic regulation and disease.
  • Agricultural Chemicals: Given its structural features, it could be explored for use as a plant growth regulator or pesticide.

Interaction studies of N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide are crucial for understanding its mechanism of action and potential off-target effects. Investigations typically involve:

  • Binding Affinity Assays: Determining how well the compound binds to nicotinamide N-methyltransferase using techniques like isothermal titration calorimetry or surface plasmon resonance.
  • Cellular Studies: Evaluating its effects on cellular pathways related to nicotinamide metabolism and assessing cytotoxicity in various cell lines.
  • In Vivo Studies: Animal models may be employed to study pharmacokinetics and therapeutic efficacy.

Several compounds share structural similarities with N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, including:

  • Nicotinamide: The parent compound known for its role in cellular metabolism and energy production.
  • N-(4-hydroxybenzyl)nicotinamide: A derivative that exhibits similar biological activities but lacks the tetrahydrofuran moiety.
  • N-(3-pyridyl)nicotinamide: This compound has been studied for its neuroprotective effects but differs structurally from the target compound.

Comparison Table

Compound NameStructural FeaturesBiological Activity
N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamideNicotinamide core with methoxy and tetrahydrofuran groupsPotential NNMT inhibition
NicotinamideSimple amide structure without additional substituentsEssential for NAD+ synthesis
N-(4-hydroxybenzyl)nicotinamideHydroxy group instead of methoxySimilar metabolic effects
N-(3-pyridyl)nicotinamidePyridine substitution on the amineNeuroprotective properties

The uniqueness of N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide lies in its complex structure combining both aromatic and cyclic ether functionalities, potentially enhancing its biological activity compared to simpler analogs.

XLogP3

2.3

Dates

Modify: 2023-08-17

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